molecular formula C19H18N4O6S B2648700 N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-70-7

N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2648700
CAS RN: 899961-70-7
M. Wt: 430.44
InChI Key: OFPHAMVGSXKISE-UHFFFAOYSA-N
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Description

“N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” is a complex organic compound. It is related to functionalized β-lactams, which are synthesized by the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes . The compound’s molecular formula is C22H21N3O6S and its molecular weight is 455.5 g/mol.


Synthesis Analysis

The synthesis of related compounds involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . This reaction is initiated by potassium hydride . Another synthesis method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .


Chemical Reactions Analysis

The compound undergoes imine–imine rearrangement by the action of potassium hydride to give a thermodynamically more stable product . More detailed chemical reaction analysis would require specific experimental data or computational modeling.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • Synthesis and Characterization of Complex Molecules : The synthesis of complex molecules featuring furan, thieno[3,4-c]pyrazol, and oxalamide units has been explored for their unique properties. For instance, compounds with furan and thieno[3,4-c]pyrazol scaffolds have been synthesized and characterized, highlighting their potential in creating diverse chemical structures with specific functionalities (Rahmani et al., 2017).

Biological Applications

  • Antimicrobial and Antitumor Activities : Heterocyclic compounds incorporating furan and thieno[3,4-c]pyrazol units have been studied for their biological activities. For example, chitosan Schiff bases based on heterocyclic moieties, including furan, have shown antimicrobial activity against a variety of microorganisms, suggesting the potential use of these structures in developing new antimicrobial agents (Hamed et al., 2020).

Catalytic Applications

  • Catalysis : Compounds featuring oxalamide groups have been investigated for their role in catalysis. N,N'-Bisoxalamides, for instance, have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions, indicating the utility of such structures in facilitating chemical transformations (Bhunia et al., 2017).

Material Science

  • Molecular Assemblies and Solid State Structures : The interaction of molecules based on furan and pyrazole with different anions has been explored to create organized molecular assemblies. These studies provide insights into how molecular interactions can be harnessed to develop materials with specific properties (Zheng et al., 2013).

Future Directions

The compound and its related compounds could be further studied for their potential biological activities, including anticancer effects . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-28-13-6-4-12(5-7-13)23-17(15-10-30(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-29-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHAMVGSXKISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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